molecular formula C20H21N3O5 B140785 7-Diethylamino-3-[N-(2-maleimidoethyl)carbamoyl]coumarin CAS No. 156571-46-9

7-Diethylamino-3-[N-(2-maleimidoethyl)carbamoyl]coumarin

Cat. No.: B140785
CAS No.: 156571-46-9
M. Wt: 383.4 g/mol
InChI Key: IXQPRUQVJIJUEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Diethylamino-3-[N-(2-maleimidoethyl)carbamoyl]coumarin (7-DEAC) is an important member of the coumarin family, a group of naturally occurring compounds that have diverse biological activities. 7-DEAC is a fluorescent dye, and it has been used in a variety of research applications, including fluorescence microscopy, in vivo imaging, and drug delivery. 7-DEAC is a promising compound for use in drug discovery and development due to its wide range of biological activities.

Scientific Research Applications

Dye and Fluorescent Label Applications

7-Diethylamino-coumarins, including 7-Diethylamino-3-[N-(2-maleimidoethyl)carbamoyl]coumarin, are used as laser dyes and fluorescent labels due to their photophysical properties. They have been utilized in various applications, but their effectiveness can be affected by molecular aggregation, which leads to inconsistent optoelectronic properties (Liu et al., 2014).

Biomedical Research

This compound has shown potential in biomedical research, particularly in cancer research. Studies have explored its anti-mitotic effects, suggesting its utility in targeting drug-resistant cancer cells (Kim et al., 2012).

Fluorescent Labeling in Proteins

It has been synthesized as a potential fluorescent labeling reagent for thiol groups in proteins, though certain derivatives have low fluorescence quantum yields, which can affect their utility in biological labeling (Corrie et al., 2000).

Photolabile Protecting Groups

7-Diethylamino-coumarin derivatives, including the this compound, are used as photolabile protecting groups in organic synthesis and photochemistry. These derivatives are key in the study of photolysis mechanisms (Takano & Abe, 2022).

Biochemical Sensing

This compound has been employed in the development of biochemical sensors, such as in the detection of bacterial autoinducer-2, a molecule critical for interspecies communication among bacteria. Such sensors can be highly sensitive and selective (Raut et al., 2015).

Mechanism of Action

7-Diethylamino-3-[N-(2-maleimidoethyl)carbamoyl]coumarin is used for real-time measurements for the release of inorganic phosphates during enzymatic reaction when MDCC is conjugated to a mutant phosphate-binding protein .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statement is H302, which means it is harmful if swallowed . The precautionary statements include P264 (wash skin thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301+P312 (if swallowed: call a poison center or doctor/physician if you feel unwell), and P330 (rinse mouth) .

Future Directions

7-Diethylamino-3-[N-(2-maleimidoethyl)carbamoyl]coumarin is utilized for intramolecular fluorescence energy transfer (FRET) experiments . It has been used for preparing specific probes for inorganic phosphate . These applications suggest potential future directions in the field of fluorescence-based biological sensing and protein labeling.

Properties

IUPAC Name

7-(diethylamino)-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-2-oxochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c1-3-22(4-2)14-6-5-13-11-15(20(27)28-16(13)12-14)19(26)21-9-10-23-17(24)7-8-18(23)25/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQPRUQVJIJUEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCN3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80166097
Record name N-(2-(1-Maleimidyl)ethyl)-7-(diethylamino)coumarin-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80166097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156571-46-9
Record name N-(2-(1-Maleimidyl)ethyl)-7-(diethylamino)coumarin-3-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156571469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-(1-Maleimidyl)ethyl)-7-(diethylamino)coumarin-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80166097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Diethylamino-3-[N-(2-maleimidoethyl)carbamoyl]coumarin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Diethylamino-3-[N-(2-maleimidoethyl)carbamoyl]coumarin
Reactant of Route 2
Reactant of Route 2
7-Diethylamino-3-[N-(2-maleimidoethyl)carbamoyl]coumarin
Reactant of Route 3
7-Diethylamino-3-[N-(2-maleimidoethyl)carbamoyl]coumarin
Reactant of Route 4
7-Diethylamino-3-[N-(2-maleimidoethyl)carbamoyl]coumarin
Reactant of Route 5
Reactant of Route 5
7-Diethylamino-3-[N-(2-maleimidoethyl)carbamoyl]coumarin
Reactant of Route 6
Reactant of Route 6
7-Diethylamino-3-[N-(2-maleimidoethyl)carbamoyl]coumarin
Customer
Q & A

Q1: How is MDCC used to study Marek's Disease?

A1: MDCC is not a therapeutic agent for Marek's Disease. It serves as a tool in research, specifically in studying the kinetics of Dihydrofolate Reductase (DHFR), an enzyme crucial for DNA synthesis and a target for anti-cancer drugs. [] By attaching MDCC to a modified DHFR, researchers can track conformational changes in the enzyme upon binding to inhibitors, providing insights into drug-target interactions. []

Q2: Does MDCC directly interact with the Marek's Disease Virus (MDV)?

A2: The provided research does not indicate a direct interaction between MDCC and MDV.

Q3: What is the molecular formula and weight of MDCC?

A3: While the provided research does not explicitly state the molecular formula and weight of MDCC, its full chemical name, 7-Diethylamino-3-[N-(2-maleimidoethyl)carbamoyl]coumarin, allows for their calculation based on the constituent atoms.

Q4: How does MDCC perform as a fluorescent probe?

A4: MDCC exhibits changes in its fluorescence properties upon binding to specific targets. This property is leveraged to monitor dynamic interactions in proteins, such as conformational changes in DHFR. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.